![molecular formula C17H16FN5O B2475972 N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795086-94-0](/img/structure/B2475972.png)
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize a compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications
- Application : The compound can be used in a one-pot, three-component Fischer indolization–indole N-alkylation sequence to rapidly synthesize 1,2,3-trisubstituted indoles . This process is operationally straightforward, high-yielding, and utilizes readily available starting materials (aryl hydrazines, ketones, and alkyl halides). These indoles can then be further functionalized for various purposes.
- Application : Derivatives of this compound have been synthesized and evaluated for antitumor activity. Compound 5e, in particular, demonstrated a good inhibitory effect on H1975 lung cancer cells . Further research in this area could uncover additional promising derivatives.
- Application : The compound can participate in a one-pot synthesis of N-pyrazolyl amine via reductive amination. This method provides a straightforward route to access structurally diverse pyrazolyl amines .
Indole Synthesis
Antitumor Activity
N-Pyrazolyl Amine Synthesis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-ethyl-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-20-17(24)15-16(12-7-9-19-10-8-12)23(22-21-15)11-13-5-3-4-6-14(13)18/h3-10H,2,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMODXZLVJFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide |
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